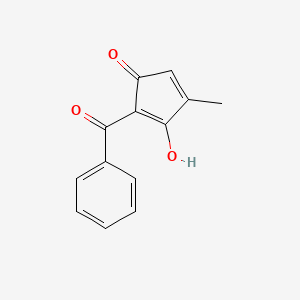![molecular formula C11H11NO2 B14190199 (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one CAS No. 919770-42-6](/img/structure/B14190199.png)
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one is a chiral compound with a furan ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a furan ring makes it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst . Another approach involves the use of gold-catalyzed cyclizations of diols and triols to form the furan ring . These methods often require precise control of reaction conditions, including temperature and pH, to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide, can enhance the efficiency of the cyclization process . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of 2,5-furandicarboxylic acid, a valuable intermediate in polymer synthesis .
Wissenschaftliche Forschungsanwendungen
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the furan ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyfuran-2(5H)-one: This compound shares the furan ring structure but has a hydroxyl group instead of an amino group.
2(5H)-Furanone: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
Uniqueness
(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one is unique due to the presence of both an amino group and a chiral center, which allows for a wide range of chemical modifications and applications. Its ability to participate in various types of reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
919770-42-6 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(2R)-2-[(S)-amino(phenyl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C11H11NO2/c12-11(8-4-2-1-3-5-8)9-6-7-10(13)14-9/h1-7,9,11H,12H2/t9-,11+/m1/s1 |
InChI-Schlüssel |
DVOFOTOWYSYDDQ-KOLCDFICSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@H]2C=CC(=O)O2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2C=CC(=O)O2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)







![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)

